molecular formula C13H14O5 B12429146 (3S,4R)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid CAS No. 112245-94-0

(3S,4R)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid

Cat. No.: B12429146
CAS No.: 112245-94-0
M. Wt: 250.25 g/mol
InChI Key: CBGDIJWINPWWJW-FSPLSTOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Citrinin can be synthesized through fungal fermentation. The fungi are cultured under specific conditions that promote the production of citrinin. The fermentation process involves the use of substrates such as rice or other grains, which are inoculated with the fungal spores and incubated under controlled temperature and humidity .

Industrial Production Methods: In industrial settings, citrinin is produced using large-scale fermentation processes. The fungi are grown in bioreactors, where conditions such as pH, temperature, and nutrient availability are carefully monitored and adjusted to maximize citrinin production. After fermentation, citrinin is extracted and purified using techniques such as liquid-liquid extraction and solid-phase extraction .

Chemical Reactions Analysis

Types of Reactions: Citrinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its structure and properties, leading to the formation of different products .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of citrinin, such as citrinin H1 and citrinin H2, which have different chemical and biological properties .

Scientific Research Applications

Citrinin has several scientific research applications across various fields:

Comparison with Similar Compounds

Citrinin’s unique combination of nephrotoxicity, mitochondrial disruption, and specific fungal origin makes it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

112245-94-0

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(3S,4R)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m0/s1

InChI Key

CBGDIJWINPWWJW-FSPLSTOPSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C

Origin of Product

United States

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